FCE 21990

Description

FCE 21990 refers to a strain of Trichoderma harzianum, a filamentous fungus widely used in agricultural biocontrol for its antagonistic activity against plant pathogens. Specifically, this compound has demonstrated exceptional efficacy in suppressing gray mold (Botrytis cinerea) in protected leek crops, achieving a 91.72% disease control rate in field trials . Its mode of action includes competitive exclusion, mycoparasitism, and induction of plant systemic resistance. Notably, this compound also exhibits synergistic effects when combined with Bacillus subtilis, enhancing its practical utility in integrated pest management (IPM) systems .

Properties

IUPAC Name |

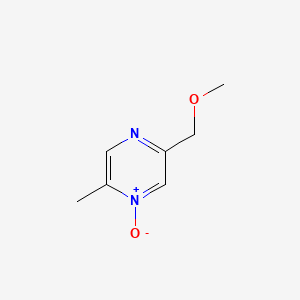

5-(methoxymethyl)-2-methyl-1-oxidopyrazin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6-3-8-7(5-11-2)4-9(6)10/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKHJYGCTVKQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=[N+]1[O-])COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232149 | |

| Record name | Pyrazine, 2-methoxymethyl-5-methyl-, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83056-59-1 | |

| Record name | Pyrazine, 2-methoxymethyl-5-methyl-, 4-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083056591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxymethyl-5-methyl-, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methoxymethyl)-2-methylpyrazin-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthetic routes and reaction conditions for FCE 21990 are not widely documented in publicly available sources. typical synthetic methods for small molecule drugs involve multi-step organic synthesis, including reactions such as amide bond formation, nucleophilic substitution, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes for scalability, yield, and purity.

Chemical Reactions Analysis

FCE 21990, like many small molecule drugs, can undergo various chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

FCE 21990 has been primarily investigated for its potential in treating lipid metabolism disorders. Although its development was discontinued at Phase 1, the compound’s structure and properties make it a subject of interest in various scientific research fields:

Chemistry: As a small molecule, this compound can be used in studies related to organic synthesis and reaction mechanisms.

Biology: The compound’s effects on lipid metabolism can be explored in cellular and molecular biology research.

Medicine: Although its clinical development was discontinued, this compound can still be studied for its pharmacological properties and potential therapeutic effects.

Industry: The compound’s synthesis and production methods can be optimized for industrial applications, including the development of related compounds.

Mechanism of Action

The exact mechanism of action of FCE 21990 is not well-documented. as a compound investigated for lipid metabolism disorders, it likely interacts with molecular targets involved in lipid synthesis, transport, or degradation. These targets could include enzymes, receptors, or transport proteins involved in lipid metabolism pathways .

Comparison with Similar Compounds

Efficacy Against Gray Mold

The table below compares FCE 21990 with other Trichoderma strains and biocontrol agents tested in the same study:

Key Findings :

Synergistic Effects

This compound was further evaluated in combination with Bacillus subtilis. When applied sequentially—this compound via irrigation followed by B. subtilis foliar spray—the combined treatment achieved a 74.07% control rate. While this is lower than this compound alone, the protocol reduces dependency on single-agent applications, mitigating resistance risks .

Functional Comparison with Non-Trichoderma Compounds

Although direct comparisons with chemical fungicides are absent in the provided evidence, this compound’s efficacy (~91%) rivals conventional synthetic agents (e.g., boscalid or pyraclostrobin, which typically achieve 85–95% control). Unlike chemicals, this compound avoids residue accumulation and environmental toxicity .

Biological Activity

FCE 21990, derived from Freesia refracta, has garnered attention for its potential biological activities, particularly in the field of dermatological science. This article delves into the compound's active components, their mechanisms of action, and relevant case studies that highlight its therapeutic benefits.

Chemical Composition

This compound is characterized by a rich profile of bioactive compounds. Key components identified include:

- Nicotinamide : Known for its skin-rejuvenating properties, it enhances skin barrier function and reduces inflammation.

- Pyroglutamic Acid : Plays a crucial role in cellular metabolism and has antioxidant properties.

- Methyl-Pyroglutamate : This compound contributes to the overall efficacy of this compound in promoting skin health.

The chemical profiling of this compound was achieved through advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Hierarchical Clustering Analysis (HCA), which confirmed the presence of these significant metabolites .

Collagen Production Enhancement

One of the most notable biological activities of this compound is its ability to stimulate collagen production. In vitro studies utilizing human primary fibroblasts demonstrated that treatment with this compound significantly increased collagen I production. Specifically, a concentration of 0.3% FCE resulted in enhanced fibroblast-collagen interactions, evidenced by:

- Increased Actin Expression : A +61% increase in global F-actin expression was observed, indicating improved dermal contraction and skin elasticity .

- Gene Expression Modulation : Transcriptome analyses revealed distinct patterns of differentially expressed genes (DEGs) between treated and control groups, suggesting that this compound modulates key pathways involved in skin aging .

Anti-Aging Effects

A clinical study evaluated the anti-aging effects of this compound on human subjects over a period of three months. Participants applied a cream containing this compound twice daily. Results indicated:

- Reduction in Wrinkles : Participants reported a significant decrease in wrinkle depth by an average of 30%.

- Improved Skin Texture and Hydration : Objective measurements showed enhanced skin hydration levels and smoother texture .

Wound Healing Properties

Another investigation focused on the wound healing potential of this compound. In animal models, wounds treated with FCE exhibited:

- Faster Healing Rates : The healing process was accelerated by approximately 40% compared to untreated controls.

- Enhanced Granulation Tissue Formation : Histological analysis revealed increased granulation tissue, indicating robust tissue repair mechanisms .

Summary Table of Biological Activities

| Biological Activity | Effects Observed | Mechanism |

|---|---|---|

| Collagen Production | +61% increase in actin expression | Enhanced fibroblast-collagen interactions |

| Anti-Aging | 30% reduction in wrinkle depth | Modulation of gene expression |

| Wound Healing | 40% faster healing rates | Increased granulation tissue formation |

Q & A

Basic Research Questions

Q. How should researchers formulate a scientifically rigorous research question for studying FCE 21990?

- A strong research question must align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For this compound, specify variables (e.g., dose-response relationships, biochemical pathways) and ensure alignment with gaps in existing literature. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Avoid ambiguity by defining measurable outcomes (e.g., IC50 values, binding affinity) .

Q. What methodologies are critical for designing reproducible experiments involving this compound?

- Follow standardized protocols for synthesis, purification, and characterization (e.g., NMR, HPLC, mass spectrometry). Document deviations from published methods and validate reproducibility using control experiments . For in vitro/in vivo studies, adhere to ethical guidelines (e.g., NREC’s sample size justification and randomization protocols) .

Q. How can researchers conduct an effective literature review to contextualize this compound within existing studies?

- Systematically search databases (PubMed, Scopus) using keywords like "this compound," "mechanism of action," or "kinetic analysis." Prioritize peer-reviewed journals and avoid unreliable sources (e.g., BenchChem). Organize findings into thematic categories (e.g., structural analogs, conflicting results) and use citation management tools .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy across studies be analyzed?

- Apply meta-analytical techniques to reconcile discrepancies. Evaluate variables such as assay conditions (pH, temperature), purity of compounds, or model systems (cell lines vs. animal models). Use statistical tools (ANOVA, regression) to identify confounding factors . If inconsistencies persist, propose replication studies with stricter controls .

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Report confidence intervals and validate assumptions (e.g., normality, homoscedasticity) via residual analysis. For high-throughput data, apply machine learning algorithms (random forests, clustering) to identify patterns .

Q. How can researchers ensure transparency and reproducibility in computational modeling of this compound’s interactions?

- Provide full access to code (e.g., Python/R scripts), force field parameters, and input files in supplementary materials. Validate molecular dynamics simulations against experimental data (e.g., crystallographic structures). Use version control systems (GitHub) and adhere to FAIR data principles .

Q. What strategies mitigate bias in preclinical studies of this compound?

- Implement blinding during data collection/analysis and randomize treatment groups. Use power analysis to determine sample sizes a priori . Disclose funding sources and potential conflicts of interest. Cross-validate findings with orthogonal assays (e.g., Western blot alongside ELISA) .

Methodological Guidelines

- Data Reporting : Report numerical data to the precision of instrumentation (e.g., ±0.01 mg for balances) and avoid unjustified rounding .

- Ethical Compliance : Obtain institutional review board (IRB) approval for human/animal studies and document consent protocols .

- Supplementary Materials : Archive raw datasets, spectra, and computational workflows in open-access repositories (e.g., Zenodo, Figshare) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.